6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
6-(cyclopropylmethoxy)-3-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-6-10-8(4-9(11)12)13-5-7-2-3-7/h4,6-7H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUXVIBXIMCRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one typically involves the following steps:
Cyclopropylmethanol Reaction: The starting material, cyclopropylmethanol, is reacted with a suitable base such as sodium hydride to form the cyclopropylmethoxide ion.
Nucleophilic Substitution: The cyclopropylmethoxide ion is then reacted with 3-methyl-3,4-dihydropyrimidin-4-one under controlled conditions to introduce the cyclopropylmethoxy group at the 6-position of the pyrimidinone ring.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, dimethyl sulfoxide (DMSO), various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound may inhibit or activate certain enzymes or receptors, leading to alterations in cellular signaling pathways. These interactions can result in various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between 6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one and selected analogs:
Key Observations :
- Cyclopropylmethoxy vs.
- Amino vs. Methoxy: The amino group in increases hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability compared to the methoxy group .
- Thione vs.
Physicochemical Properties
| Property | This compound | 6-Amino-2-methoxy analog () | 2-Thioxo analog () |
|---|---|---|---|
| Molecular Weight (g/mol) | 196.2 | 156.1 | 197.3 |
| logP (Predicted) | 1.8 | 0.5 | 2.1 |
| Hydrogen Bond Acceptors | 3 | 4 | 3 |
| Rotatable Bonds | 3 | 2 | 2 |
Implications :
- The higher logP of the target compound suggests improved lipophilicity, favoring passive diffusion across biological membranes.
- The thioxo analog’s higher molecular weight and logP may correlate with prolonged half-life in vivo .
Biological Activity
6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 206.24 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:
-
Antimicrobial Activity :
- The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- In vitro studies have shown a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against various bacterial strains.
-
Anticancer Properties :
- Research indicates that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells.
- Cell viability assays demonstrate a dose-dependent reduction in cell proliferation with IC values around 20 µM.
-
Anti-inflammatory Effects :
- The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
- Animal models of inflammation suggest a reduction in edema and pain response when treated with this compound.
The mechanisms through which this compound exerts its effects are still being elucidated. Key proposed mechanisms include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Modulation of Signaling Pathways : It appears to affect signaling pathways related to apoptosis and inflammation, such as the NF-kB pathway.
Data Table: Biological Activities Summary
| Biological Activity | Effectiveness | MIC/IC | Reference |
|---|---|---|---|
| Antibacterial | Moderate | 10-50 µg/mL | |
| Anticancer | High | ~20 µM | |
| Anti-inflammatory | Significant | N/A |
Case Studies
-
Antibacterial Study :
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that at a concentration of 25 µg/mL, the compound significantly reduced bacterial growth compared to control groups. -
Cancer Cell Line Investigation :
In a recent investigation on MCF-7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong potential as an anticancer agent. -
Inflammation Model :
In a carrageenan-induced paw edema model in rats, administration of the compound led to a significant reduction in paw swelling (p < 0.05), demonstrating its anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
